5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid
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Overview
Description
5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid typically involves a multi-step process. One common method is the Knoevenagel condensation reaction followed by Michael addition. The reaction is catalyzed by L-proline, an organocatalyst that facilitates the formation of carbon-carbon bonds .
Knoevenagel Condensation: This step involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base.
Michael Addition: The product from the Knoevenagel condensation undergoes a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and pH, which are critical for the successful synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism by which 5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid exerts its effects involves the interaction of its azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with cellular components. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action, particularly in its use as a dye and pH indicator.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Employed in the staining of lipids.
Uniqueness
5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metals and its vibrant color make it particularly valuable in industrial applications.
Properties
CAS No. |
93893-62-0 |
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Molecular Formula |
C20H16N4O5S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N4O5S/c1-12-18(20(26)24(23-12)13-6-3-2-4-7-13)21-22-19-15-8-5-9-17(30(27,28)29)14(15)10-11-16(19)25/h2-11,18,25H,1H3,(H,27,28,29) |
InChI Key |
VQQVOVNXPALKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC3=C2C=CC=C3S(=O)(=O)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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